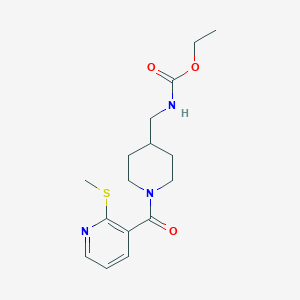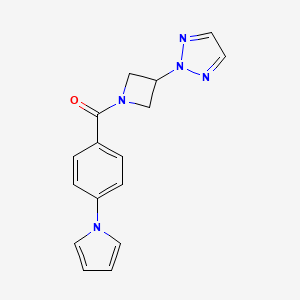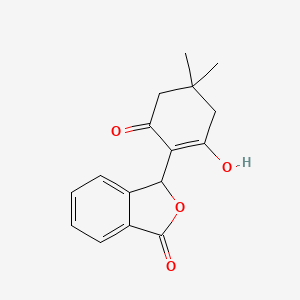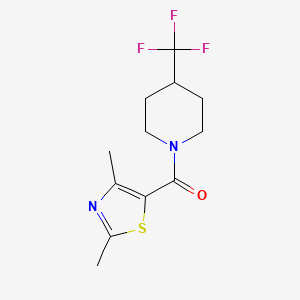
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate is an organic compound that features a distinctive structure involving a piperidine ring substituted with a nicotinoyl group and a methylthio group. It is primarily known for its pharmacological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate, a multi-step process is typically employed. Starting from basic organic precursors:
Formation of the Piperidine Derivative: : Begin with a piperidine ring compound, which is reacted with nicotinoyl chloride under basic conditions to introduce the nicotinoyl group.
Introduction of the Methylthio Group: : The next step involves the addition of the methylthio group, often using a methylthio-containing reagent like methylthiol, under controlled temperature conditions.
Carbamate Formation: : The final step requires the carbamate linkage formation, typically achieved by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, these synthesis steps are optimized for higher yields and purity. Techniques such as continuous flow chemistry may be used to enhance reaction efficiency and reduce the need for extensive purification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate undergoes a variety of chemical reactions:
Oxidation: : Oxidative conditions can transform the methylthio group into a methylsulfonyl or sulfone group.
Reduction: : Reducing agents may alter the nicotinoyl group, affecting the compound's overall pharmacophore.
Substitution Reactions: : The ethyl carbamate can participate in nucleophilic substitution reactions, where the ethyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: : Peroxyacids or oxone.
Reduction: : Hydrogen in the presence of a palladium catalyst.
Substitution: : Various nucleophiles like amines or thiols, under slightly basic conditions.
Major Products Formed
Oxidation: : Methylsulfonyl derivatives.
Reduction: : Reduced forms with altered pharmacological properties.
Substitution: : Varied substituted carbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its role in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting neurological pathways.
Industry: : Utilized in the development of new pharmacological agents and chemical processes.
Mecanismo De Acción
The compound primarily exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It may bind to these receptors, modulating their activity and influencing neurotransmitter release. This mechanism is crucial for its potential therapeutic effects, particularly in neurological and cognitive disorders.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinoyl-Piperidine Derivatives: : These compounds also feature the nicotinoyl group attached to a piperidine ring.
Methylthio-Nicotinoyl Compounds: : Compounds like Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate, characterized by the presence of a methylthio group.
Uniqueness
This compound stands out due to its specific combination of a carbamate linkage, a nicotinoyl group, and a methylthio substituent, which together impart unique pharmacological properties. This precise configuration allows for targeted interaction with specific molecular pathways, enhancing its potential as a therapeutic agent.
Hope this gives you a solid overview of this compound. Fancy any further dives into the world of chemistry?
Propiedades
IUPAC Name |
ethyl N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-16(21)18-11-12-6-9-19(10-7-12)15(20)13-5-4-8-17-14(13)23-2/h4-5,8,12H,3,6-7,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFEDMAPINMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)

![N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)



![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)

![1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2850079.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2850081.png)


![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)

